4-Chloro-2-methyl-1H-indole
Overview
Description
4-Chloro-2-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-1H-indole is similar to that of other indole derivatives. It contains a benzopyrrole, which consists of a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For example, 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methyl-1H-indole are similar to those of other indole derivatives. They are crystalline and colorless in nature with specific odors .Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including 4-Chloro-2-methyl-1H-indole, are a cornerstone in organic synthesis due to their structural complexity and biological relevance. Taber and Tirunahari (2011) emphasize the rich history and variety of strategies for synthesizing indoles. The indole scaffold is pivotal in numerous bioactive compounds, motivating the development of diverse synthetic routes. The review meticulously categorizes indole synthesis methods, highlighting their relevance in advancing synthetic chemistry and facilitating the exploration of indole's vast potential in various domains, including pharmaceuticals (Taber & Tirunahari, 2011).
C2-Functionalization of Indole
Deka et al. (2020) discuss the C2-functionalization of indole via umpolung, a method essential for the synthesis of indole derivatives, including 4-Chloro-2-methyl-1H-indole. This process, which involves reversing the typical electronic nature of indole, enables the construction of complex and biologically active indole structures that are otherwise challenging to synthesize. The review offers a comprehensive overview of this novel approach, underscoring its significance in the realm of synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Biological and Medicinal Applications
The indole core, found in 4-Chloro-2-methyl-1H-indole, is central to numerous bioactive compounds. Ali et al. (2013) provide a comprehensive review of the biological significance of indole and indazoles, detailing their wide-ranging medicinal applications. The indole scaffold is integral to many pharmaceuticals, with derivatives exhibiting diverse biological activities, such as antibacterial, anticancer, and antiviral properties (Ali, Dar, Pradhan, & Farooqui, 2013). Similarly, Kumar and Ritika (2020) explore the biological potential of indole derivatives, emphasizing their role in various therapeutic domains and encouraging further research into this versatile chemical scaffold (Kumar & Ritika, 2020).
Indole in Antimicrobial Research
The antimicrobial properties of indole derivatives are of significant interest. Kumar et al. (2023) delve into the synthesis and pharmacological potential of indole and its derivatives, particularly highlighting their antibacterial and antifungal properties. The review serves as a valuable resource for researchers exploring the medicinal potential of indole compounds, offering insights into the synthesis and biological properties of these compounds (Kumar, Kumari, Singh, Mishra, & Mishra, 2023).
Future Directions
The future directions of research on 4-Chloro-2-methyl-1H-indole and similar compounds are likely to focus on their synthesis and biological applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-chloro-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKJCJIJXBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618342 | |
Record name | 4-Chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1H-indole | |
CAS RN |
6127-16-8 | |
Record name | 4-Chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.